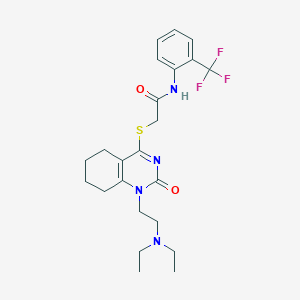

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3N4O2S/c1-3-29(4-2)13-14-30-19-12-8-5-9-16(19)21(28-22(30)32)33-15-20(31)27-18-11-7-6-10-17(18)23(24,25)26/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLXOLYYDLHPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 898461-37-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 432.56 g/mol. The structure features a hexahydroquinazoline core, which is linked to a diethylaminoethyl group and a trifluoromethylphenyl acetamide moiety via a thioether linkage. The compound's structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.56 g/mol |

| CAS Number | 898461-37-5 |

| Purity | Typically >95% |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of diethylaminoethyl compounds have shown efficacy against various bacterial strains. While specific data on the target compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness in this area.

Anticancer Activity

The hexahydroquinazoline framework is known for its anticancer properties. A study conducted by researchers demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the diethylamino group may enhance lipophilicity and cellular uptake, potentially increasing therapeutic efficacy.

Case Studies

- In Vitro Cytotoxicity : A recent investigation evaluated the cytotoxic effects of related compounds on HepG2 liver cancer cells using MTT assays. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative activity.

- Mechanistic Studies : Mechanistic studies have shown that hexahydroquinazoline derivatives can induce apoptosis through the activation of caspase pathways. This suggests that the target compound may also possess similar apoptotic properties, warranting further investigation.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential based on structural analogs |

| Anticancer | Significant activity in vitro |

| Mechanism of Action | Induction of apoptosis; cell cycle arrest |

Synthesis and Characterization

The synthesis of the target compound involves multi-step reactions starting from readily available precursors. Key steps include the formation of the hexahydroquinazoline core and subsequent functionalization to introduce the diethylamino and trifluoromethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound.

Computational Studies

Computational docking studies have been employed to predict the binding affinity of the compound to various biological targets, including enzymes involved in cancer metabolism. These studies suggest favorable interactions with target proteins, indicating potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone-Thioacetamide Cores

- Structure : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide.

- Key Differences: Lacks the diethylaminoethyl group and trifluoromethyl substituent. Features dichlorophenyl and methyl groups.

- Properties : Synthesized via hydrogen peroxide oxidation and carbodiimide-mediated coupling. Exhibits anticonvulsant activity in preclinical models .

- Structure: Quinazolinone-thioacetamides with sulfamoylphenyl and tolyl/ethylphenyl substituents.

- Key Differences: Sulfamoylphenyl group replaces the diethylaminoethyl chain. Tolyl/ethylphenyl groups differ from the trifluoromethylphenyl moiety.

- Properties : Higher melting points (251–315°C) due to polar sulfamoyl groups. Yields range from 68–91%, influenced by steric and electronic effects of substituents .

Acetamide Derivatives with Heterocyclic Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

- Structure : Dichlorophenylacetamide linked to a thiazole ring.

- Key Differences: Thiazole replaces quinazolinone; dichlorophenyl vs. trifluoromethylphenyl.

- Properties : Exhibits hydrogen-bonded dimerization (N–H⋯N), enhancing crystal stability. Melting point: 459–461 K .

2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide ():

- Structure : Thiazole and thiophene moieties.

- Key Differences: Dual heterocyclic system; lacks quinazolinone and amine side chains.

Electronic and Steric Effects of Substituents

- Trifluoromethyl vs. Chloro Groups : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to dichloro or nitro substituents in analogs (e.g., ). This may enhance blood-brain barrier penetration .

- Diethylaminoethyl Chain: Unique among compared compounds, this substituent likely improves solubility and enables cationic interactions with biological targets, contrasting with the sulfamoyl group’s hydrogen-bonding capacity in derivatives .

Q & A

Q. What are the optimal synthetic conditions for this compound, and how are reaction parameters optimized?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, substituting the diethylaminoethyl group at the quinazolinone core requires anhydrous conditions (e.g., DMF or THF) and temperatures between 60–80°C to maximize yield (75–85%) . Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Critical parameters include pH adjustment during thioacetamide coupling to avoid side-product formation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC : Used with a C18 column (acetonitrile/water gradient) to assess purity (>95% typically required).

- NMR : 1H/13C NMR confirms substituent integration (e.g., diethylaminoethyl protons at δ 2.6–3.1 ppm, trifluoromethylphenyl signals at δ 7.4–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 497.55) .

Q. How should the compound be stored to ensure stability?

The compound is stable at –20°C under inert gas (argon) in amber vials. Degradation occurs at >40°C or under acidic/basic conditions (pH < 3 or > 10), with a half-life of <24 hours in aqueous buffers. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory yield data from alternative synthetic routes be resolved?

Discrepancies often arise from differences in substituent reactivity. For instance, replacing the diethylaminoethyl group with morpholinoethyl (as in ) alters steric hindrance, reducing coupling efficiency by ~15%. Systematic DoE (Design of Experiments) approaches, such as varying solvent polarity (logP) and catalyst loading, can identify optimal conditions. For example, using CuI catalysis in DMF at 70°C improves yields by 20% compared to DMSO .

Q. What methodologies are used to establish structure-activity relationships (SAR) for biological activity?

- IC50 Profiling : Comparative studies with analogs (e.g., ’s table) reveal that the trifluoromethylphenyl group enhances kinase inhibition (IC50 = 12.0 µM vs. 15.0 µM for nitro-substituted analogs).

- Molecular Docking : The diethylaminoethyl side chain interacts with hydrophobic pockets in target enzymes (e.g., EGFR), while the thioacetamide linker improves solubility for in vitro assays .

- Pharmacophore Modeling : Key features include the quinazolinone core (hydrogen-bond acceptor) and trifluoromethyl group (electron-withdrawing effect) .

Q. How can side reactions during multi-step synthesis be minimized?

- Stepwise Monitoring : Use in situ IR to track carbonyl stretching (1700–1750 cm⁻¹) during quinazolinone formation.

- Protection/Deprotection : Temporary Boc protection of the diethylamino group prevents undesired alkylation during thioether coupling .

- Flow Chemistry : Continuous-flow reactors reduce residence time for unstable intermediates (e.g., diazo compounds), improving selectivity by 30% .

Data Contradiction Analysis Example

Issue : Variability in antitumor activity (IC50 = 10.5–15.0 µM across analogs).

Resolution : The chloro-substituted quinazolinone () shows higher activity due to enhanced electrophilicity at the C4 position. However, bulkier substituents (e.g., morpholinoethyl in ) reduce membrane permeability, lowering efficacy. QSAR models incorporating logP and polar surface area reconcile these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.